molecular formula C14H20N4O3 B1507457 4-(3-amino-2-hydroxybenzoyl)-N,N-dimethylpiperazine-1-carboxamide CAS No. 473734-19-9

4-(3-amino-2-hydroxybenzoyl)-N,N-dimethylpiperazine-1-carboxamide

Cat. No.: B1507457
CAS No.: 473734-19-9
M. Wt: 292.33 g/mol
InChI Key: ADYQNDLQXOOBQS-UHFFFAOYSA-N
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Description

4-(3-Amino-2-hydroxybenzoyl)-N,N-dimethylpiperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a 3-amino-2-hydroxybenzoyl substituent. This compound is synthesized via catalytic hydrogenation of precursor intermediates, as demonstrated by its preparation from compound 34 using Pd/C in dry methanol, yielding a white solid with 91% efficiency . Key spectroscopic data include:

  • IR: Peaks at 3397 cm⁻¹ (N–H stretch), 1621 cm⁻¹ (C=O), and 1502 cm⁻¹ (aromatic C=C) .
  • NMR: ¹H NMR (CDCl₃) shows signals at δ 2.87 (s, 6H, N(CH₃)₂), 3.98 (br, 2H, NH₂), and aromatic protons at δ 6.72–6.98 .
  • HRMS: Confirmed molecular formula C₁₃H₂₁N₄O ([M+H]⁺ calcd: 249.1715; found: 249.1714) .

Properties

IUPAC Name

4-(3-amino-2-hydroxybenzoyl)-N,N-dimethylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-16(2)14(21)18-8-6-17(7-9-18)13(20)10-4-3-5-11(15)12(10)19/h3-5,19H,6-9,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYQNDLQXOOBQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCN(CC1)C(=O)C2=C(C(=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729811
Record name 4-(3-Amino-2-hydroxybenzoyl)-N,N-dimethylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473734-19-9
Record name 4-(3-Amino-2-hydroxybenzoyl)-N,N-dimethylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(3-amino-2-hydroxybenzoyl)-N,N-dimethylpiperazine-1-carboxamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes:

  • A piperazine ring
  • An amino group
  • A hydroxyl group on the benzoyl moiety

The molecular formula is C14H20N4O3C_{14}H_{20}N_4O_3 with a molecular weight of approximately 288.34 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as receptors and enzymes involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases and may modulate inflammatory responses.

Biological Activity Summary

Activity Description
Antioxidant Properties Exhibits significant scavenging activity against reactive oxygen species (ROS).
Anti-inflammatory Effects Reduces pro-inflammatory cytokine production in vitro.
Cytotoxicity Demonstrates selective cytotoxic effects on cancer cell lines.
Neuroprotective Effects Protects neuronal cells from oxidative stress-induced apoptosis.

Case Studies

  • Anti-Cancer Activity
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer. Results indicated a dose-dependent decrease in cell viability, highlighting its potential as an anti-cancer agent.
  • Neuroprotection
    • In a model of neurodegeneration, the compound was administered to neuronal cultures subjected to oxidative stress. The results showed a significant reduction in cell death compared to controls, suggesting its potential utility in treating neurodegenerative diseases.
  • Inflammation Modulation
    • In vivo studies demonstrated that the compound could significantly reduce the levels of inflammatory markers in animal models of arthritis, indicating its potential as an anti-inflammatory drug.

Research Findings

Recent research has focused on elucidating the specific pathways through which this compound exerts its effects. Notably, it has been shown to inhibit the p38 MAPK pathway, which is crucial in mediating inflammatory responses and cellular stress reactions .

Comparison with Similar Compounds

Key Observations :

Bioactivity Modulation via Aromatic Substituents: The quinoline-based analogs (e.g., compounds in ) exhibit superior inhibitory activity against aldehyde dehydrogenase 1A1 (ALDH1A1) compared to the target compound, likely due to extended π-π stacking and hydrophobic interactions from the quinoline core. The 2,3-dichlorophenyl substituent in the Cariprazine analog enhances CNS penetration, correlating with its antipsychotic applications .

Impact of Electron-Withdrawing Groups :

  • Fluorine or chlorine substituents (e.g., A2–A6 in ) increase melting points (189–199°C) and reduce solubility, critical for pharmacokinetic optimization.

Synthetic Efficiency :

  • Yields vary significantly with substituents: 45–57% for halogenated aryl derivatives vs. 91% for the target compound , reflecting differences in reaction steric hindrance.

Research Findings and Implications

  • SAR Insights: The 3-amino-2-hydroxybenzoyl group in the target compound provides moderate hydrogen-bonding capacity but lacks the extended aromatic systems seen in quinoline derivatives, which are critical for high-affinity enzyme inhibition .
  • Therapeutic Potential: While the Cariprazine analog demonstrates CNS activity , the target compound’s primary applications remain unexplored, warranting further studies in antimicrobial or anticancer contexts.
  • Methodological Advances : AutoDock Vina could predict binding modes of these compounds, accelerating SAR optimization.

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(3-amino-2-hydroxybenzoyl)-N,N-dimethylpiperazine-1-carboxamide generally involves:

  • Step 1: Protection of the piperazine nitrogen(s) to control reactivity.
  • Step 2: Introduction of the benzoyl moiety via acylation.
  • Step 3: Installation or preservation of the amino and hydroxy groups on the benzoyl ring.
  • Step 4: Final deprotection and purification.

The key challenge lies in selective functionalization of the piperazine ring and the aromatic substituents without undesired side reactions.

Preparation of N,N-Dimethylpiperazine Derivatives

The piperazine core is often prepared or modified first. Literature reports several methods for preparing N,N-dimethylpiperazine derivatives, including:

  • Boc Protection: Use of di-tert-butyl dicarbonate (Boc2O) to protect the piperazine nitrogen, typically in dichloromethane or ethanol solvents with catalytic DMAP or triethylamine as base, at room temperature or 0–20°C for several hours. This step yields tert-butyl piperazine-1-carboxylate derivatives with high yields (56% to near quantitative).

  • Alkylation: Alkylation of the protected piperazine with benzyl bromide or other alkyl halides in polar aprotic solvents like N,N-dimethylformamide (DMF) in presence of potassium carbonate at elevated temperatures (e.g., 120°C for 16 hours) to introduce substituents on the piperazine ring.

  • Purification: Column chromatography using ethyl acetate/hexane or dichloromethane/methanol mixtures is used to purify intermediates.

Step Reagents/Conditions Solvent Temperature Time Yield Notes
Boc Protection Di-tert-butyl dicarbonate, DMAP or TEA CH2Cl2, ethanol, or 1,4-dioxane 0–25°C 1–12 h 56–100% High purity, colorless oils or solids
Alkylation Benzyl bromide, K2CO3 DMF 120°C 16 h 95% Pale yellow oily product
Purification Column chromatography Ethyl acetate/hexane or DCM/MeOH Room temp Silica gel

Representative Detailed Experimental Procedure

A typical synthetic route reported includes:

  • Protection of Piperazine: 2,6-dimethylpiperazine is reacted with di-tert-butyl dicarbonate in dichloromethane with catalytic DMAP at room temperature overnight to afford tert-butyl 3,5-dimethylpiperazine-1-carboxylate in near quantitative yield.

  • Alkylation: The protected piperazine is alkylated with benzyl bromide in DMF with potassium carbonate at 120°C for 16 hours, followed by aqueous workup and column chromatography to isolate the alkylated product.

  • Acylation: The alkylated piperazine derivative is then coupled with 3-amino-2-hydroxybenzoyl chloride under mild conditions to form the benzoyl amide linkage.

  • Deprotection and Purification: The Boc protecting group is removed under acidic conditions or by catalytic hydrogenation if benzyl protecting groups are used, followed by purification via chromatography.

Analytical Data Supporting Preparation

  • NMR Spectroscopy: Proton NMR data show characteristic signals for methyl groups on piperazine (doublets near 1.04–1.07 ppm), tert-butyl groups (singlets near 1.45 ppm), methylene protons (2.2–4.1 ppm), and aromatic protons (6.5–7.4 ppm).

  • IR Spectroscopy: Key absorption bands include carbonyl stretches near 1680–1693 cm⁻¹, N-H stretches around 3300 cm⁻¹, and aromatic C-H stretches near 2980 cm⁻¹.

  • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weights confirm successful synthesis and purity.

Summary Table of Preparation Steps

Preparation Step Reagents Conditions Yield (%) Key Observations
Piperazine Boc Protection Di-tert-butyl dicarbonate, DMAP/TEA CH2Cl2 or ethanol, RT, 1–12 h 56–100 Colorless oil/solid
Alkylation of Protected Piperazine Benzyl bromide, K2CO3 DMF, 120°C, 16 h 95 Pale yellow oily product
Acylation with 3-amino-2-hydroxybenzoyl chloride Acid chloride, base DCM or DMF, RT Variable Requires protection of amino/hydroxy groups
Reduction of Nitro to Amino (if applicable) Pd/C, H2 Methanol, RT, 7 h ~79 Conversion to amine confirmed by NMR

Research Findings and Considerations

  • The use of Boc protection on piperazine nitrogen(s) is a robust and widely adopted strategy to control selectivity in subsequent functionalization steps.

  • Alkylation reactions proceed efficiently in polar aprotic solvents with inorganic bases, enabling high yields and straightforward purification.

  • The acylation step demands careful control to preserve sensitive functional groups on the aromatic ring; sometimes protection/deprotection cycles are necessary.

  • Catalytic hydrogenation is an effective method for reducing aromatic nitro groups to amino groups without affecting other sensitive functionalities.

  • Overall, the synthetic route is modular and adaptable, allowing for structural variations on the piperazine or benzoyl moieties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-amino-2-hydroxybenzoyl)-N,N-dimethylpiperazine-1-carboxamide, and how can reaction conditions be optimized?

  • Methodology: Multi-step synthesis typically involves coupling a 3-amino-2-hydroxybenzoyl moiety with a pre-functionalized N,N-dimethylpiperazine-1-carboxamide scaffold. Key steps include:

  • Amide bond formation: Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions in solvents like DCM or DMF .
  • Protection/deprotection: Protect the amino and hydroxyl groups during synthesis (e.g., Boc for amines, silyl ethers for hydroxyls) to avoid side reactions .
  • Optimization: Monitor reaction progress via TLC or HPLC. Adjust temperature (40–60°C) and stoichiometry (1.2–1.5 equivalents of coupling agent) to improve yield .

Q. How should researchers validate the structural integrity and purity of this compound?

  • Analytical workflow:

  • NMR spectroscopy: Confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH3), aromatic protons (δ 6.5–7.5 ppm), and hydroxyl/amine protons (broad signals) .
  • Mass spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation .
  • HPLC purity: Use reverse-phase C18 columns (≥95% purity) with UV detection at 254 nm .

Q. What preliminary assays are critical for evaluating its biological activity?

  • In vitro screening:

  • Enzyme inhibition assays: Test against targets like kinases or GPCRs using fluorescence polarization or radiometric assays .
  • Cytotoxicity profiling: Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Approach:

  • Substitution patterns: Introduce halogens (F, Cl) on the benzoyl ring to enhance lipophilicity and receptor binding .
  • Piperazine modifications: Replace N,N-dimethyl groups with bulkier substituents (e.g., cyclopropyl) to reduce off-target effects .
  • Bioisosteric replacement: Substitute the carboxamide with sulfonamide or urea groups to modulate hydrogen-bonding interactions .

Q. What computational strategies are effective for predicting binding modes with biological targets?

  • Protocol:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin 5-HT₂A). Prioritize docking poses with hydrogen bonds to the hydroxyl/amine groups .
  • MD simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Case study: If one study reports anti-inflammatory activity (IC₅₀ = 10 μM) but another shows no effect:

  • Replicate assays: Test under identical conditions (cell type, incubation time, dose range).
  • Metabolic stability: Check compound degradation in cell media via LC-MS .
  • Off-target screening: Use proteome-wide affinity profiling (e.g., CETSA) to identify unintended interactions .

Q. What strategies mitigate instability of the hydroxyl/amine groups under physiological conditions?

  • Solutions:

  • Prodrug design: Acetylate the hydroxyl/amine groups to enhance stability in plasma; hydrolyze enzymatically at target sites .
  • pH optimization: Formulate with buffering agents (e.g., citrate) to maintain pH 7.0–7.4 in in vitro assays .

Methodological Tables

Table 1. Key Analytical Parameters for Structural Validation

ParameterMethodCriteria
PurityHPLC≥95% (Area at 254 nm)
Molecular WeightHRMSDeviation <2 ppm
Functional GroupsFT-IRPeaks at 1650 cm⁻¹ (amide I), 3300 cm⁻¹ (N–H)

Table 2. Common Contaminants in Synthesis and Mitigation Strategies

ContaminantSourceRemoval Method
Unreacted starting materialIncomplete couplingSilica gel chromatography (EtOAc/hexanes)
DiastereomersRacemizationChiral HPLC (Chiralpak AD-H column)

Contradictions and Resolutions

  • Contradiction: Discrepancies in reported solubility (DMSO vs. aqueous buffer).

    • Resolution: Pre-saturate buffers with compound stock solutions to avoid precipitation .
  • Contradiction: Variability in enzyme inhibition data across labs.

    • Resolution: Standardize assay protocols (e.g., ATP concentration in kinase assays) and use internal controls .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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4-(3-amino-2-hydroxybenzoyl)-N,N-dimethylpiperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
4-(3-amino-2-hydroxybenzoyl)-N,N-dimethylpiperazine-1-carboxamide

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